L-817,818 is a non-peptide agonist specifically targeting the somatostatin receptor subtype 5 (SSTR5), with some affinity for subtype 1 (SSTR1). This compound is part of a broader class of somatostatin analogs that have been developed for various therapeutic applications, particularly in oncology and endocrinology. Somatostatin receptors play crucial roles in regulating hormone secretion and cell proliferation, making L-817,818 significant in research focused on these pathways.
L-817,818 was developed by Merck Research Laboratories and is classified as a selective agonist of the somatostatin receptor family. Somatostatin receptors are G protein-coupled receptors (GPCRs) that mediate the effects of somatostatin, a peptide hormone involved in inhibiting the release of numerous other hormones and substances. The compound is identified by its CAS number 217480-27-8 and is recognized for its potential in scientific research and therapeutic applications .
The synthesis of L-817,818 involves traditional organic chemistry techniques to construct its complex indolo[2,3-c]azepin-3-one framework. The synthesis typically includes several steps:
The detailed synthetic pathway is often proprietary but generally follows established protocols for synthesizing similar indole-based compounds .
The molecular formula of L-817,818 is C₁₃H₁₅N₃O, with a molecular weight of approximately 229.28 g/mol. The structure features an indole ring fused to an azepine moiety, which contributes to its biological activity. The spatial arrangement allows for optimal interaction with somatostatin receptors, particularly SSTR5.
Key structural features include:
L-817,818 primarily engages in receptor-mediated signaling pathways upon binding to SSTR5. The activation of this receptor leads to downstream effects such as inhibition of adenylate cyclase activity, which reduces cyclic adenosine monophosphate (cAMP) levels within cells. This mechanism is crucial in mediating various physiological responses.
In vitro studies demonstrate that L-817,818 can modulate calcium ion currents and influence cellular proliferation in specific cancer cell lines by engaging SSTR5 . The compound's selectivity allows it to minimize off-target effects associated with other somatostatin receptor agonists.
Upon administration, L-817,818 binds selectively to SSTR5, triggering a conformational change in the receptor that activates intracellular G proteins. This activation leads to several downstream signaling events:
Studies indicate that L-817,818's action results in significant inhibition of tumor cell growth in vitro, highlighting its potential therapeutic applications in oncology .
L-817,818 is typically presented as a white to off-white solid. Its solubility profile indicates that it is soluble in organic solvents but may have limited aqueous solubility, which is common among lipophilic compounds.
The compound exhibits stability under standard laboratory conditions but may be sensitive to extreme pH levels or prolonged exposure to light. Its melting point and boiling point data are not extensively published but are essential for handling and formulation purposes.
Relevant data from studies indicate that L-817,818 retains its biological activity across a range of temperatures typically used in laboratory settings .
L-817,818 has several applications in scientific research:
The specificity of L-817,818 for SSTR5 makes it a valuable tool in elucidating the roles of somatostatin receptors in various physiological and pathological processes .
L-817,818 exerts its primary effects through high-affinity, selective activation of SSTR5, a G protein-coupled receptor (GPCR) coupled predominantly to Gαᵢ proteins. Binding studies demonstrate its nanomolar affinity for human SSTR5 (Kᵢ typically < 10 nM), with significantly lower affinity for SSTR1, SSTR3, and SSTR4 (often >1000-fold selectivity), and moderate affinity for SSTR2 depending on the experimental system [1] [3] [8]. This binding profile is crucial for dissecting SSTR5-specific functions within tissues co-expressing multiple SSTR subtypes.
In cellular signaling, L-817,818 robustly inhibits adenylyl cyclase activity, leading to reduced intracellular cyclic AMP (cAMP) levels—a hallmark response of Gαᵢ-coupled receptors [1] [4]. For instance, in AtT-20 mouse corticotroph tumor cells, which endogenously express SSTR2 and SSTR5, L-817,818 inhibited forskolin-stimulated cAMP accumulation, confirming functional SSTR5 coupling [1]. Importantly, its inhibitory effect persisted even when SSTR2 signaling was blocked, highlighting its direct action via SSTR5.
Beyond cAMP modulation, L-817,818 activates several other SSTR5-mediated pathways:
Table 1: Key Neuroendocrine Signaling Pathways Modulated by L-817,818 via SSTR5
Signaling Pathway | Effect of L-817,818 | Functional Consequence | Experimental Model |
---|---|---|---|
Adenylyl Cyclase Inhibition | ↓ cAMP accumulation | Inhibition of hormone secretion (e.g., GH, ACTH) | AtT-20 cells, HEK-293 cells |
ERK1/2 Phosphorylation | ↑ Phosphorylation & Activation | Modulation of cell growth, differentiation | SSTR5-expressing HEK-293 cells |
T-type Ca²⁺ Channels | ↓ Channel activity/currents | Reduced cellular excitability | Rat Retinal Ganglion Cells (RGCs) |
Outward K⁺ Currents | ↑ or ↓ depending on cell type | Altered membrane polarization | Rat Retinal Ganglion Cells (RGCs) |
p27ᴷⁱᵖ¹ Expression | ↑ Protein levels | Cell cycle arrest, anti-proliferation | Pituitary tumor-derived cells |
L-817,818 emerged from pioneering combinatorial chemistry efforts at Merck Research Laboratories in the late 1990s, aimed specifically at developing subtype-selective somatostatin receptor ligands [8] [9]. Prior to its discovery, research relied on non-selective peptides like somatostatin-14 or moderately selective peptidyl analogs (e.g., octreotide for SSTR2), which could not isolate SSTR5 functions. Rohrer et al. (1998) detailed its identification through high-throughput screening and optimization, leading to a potent, non-peptide SSTR5 agonist [9].
Pharmacologically, L-817,818 is classified as a selective, high-affinity, full agonist for the human SSTR5 receptor [3] [8]. Its non-peptidyl nature confers advantages over peptide agonists, including potentially better metabolic stability in vivo and easier cell permeability in specific contexts, although its primary use remains in research settings rather than clinical therapeutics. Key analogs developed later, such as pasireotide (SOM230), exhibit broader SSTR affinity profiles but retain high affinity for SSTR5, partly building upon the pharmacological insights gained using selective tools like L-817,818 [5] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7